Cas no 58626-38-3 (3-N-Maleimidobenzoic Acid N-Succinimidyl Ester)

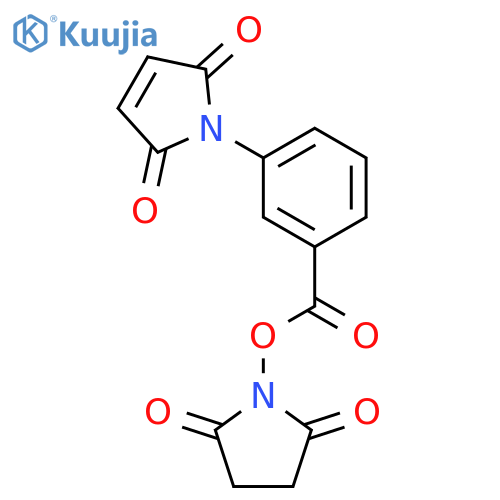

58626-38-3 structure

商品名:3-N-Maleimidobenzoic Acid N-Succinimidyl Ester

CAS番号:58626-38-3

MF:C15H10N2O6

メガワット:314.249703884125

MDL:MFCD00005514

CID:57302

PubChem ID:87575905

3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 化学的及び物理的性質

名前と識別子

-

- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester

- N-Succinimidyl 3-Maleimidobenzoate [Cross-linking Reagent]

- 3-Maleimido-benzoicacid-OSu

- 3-N-Maleimidobenzoic

- 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester

- M-MALEIMIDOBENZOYL-N-HYDROXYSUCCINIMIDE ESTER CRYSTALLINE

- N-Succinimidyl 3-Maleimidobenzoate

- 3-MaleiMidobenzoic acid-NHS ester

- 3-maleimidobenzoyl N-hydroxysuccinimide ester

- 3-N-Maleimidobenzoic acid-NHS

- Einecs 261-368-8

- MBS

- m-maleimidobenzoic acid succinimido ester

- m-maleimidobenzoyl-N-hydroxysuccinimide ester

- m-maleimimidobenzoyl-N-hydroxysuccinamide ester

- M-N-MALEIMIDOBENZOIC ACID-OSU

- N-hydroxysuccimidyloxy m-maleimidobenzoate

- Succinimidylmaleimidobenzoate

- 3-Maleimidobenzoic Acid N-Succinimidyl Ester

- N-(3-Maleimidobenzoyloxy)succinimide

- 1H-Pyrrole-2,5-dione,1-[3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]- (9CI)

- MMBS

- N-(3-Maleimidobenzoyloxy)succinamide

- N-(m-Maleimidobenzoyloxy)succinamide

- N-(m-Maleimidobenzoyloxy)succinimide

- NSC 294786

- m-Maleimidobenzoic acidN-hydroxysuccinimide ester

- m-Maleimidobenzoyl N-hydroxysuccinimide ester

- m-Maleimidobenzoyl-N-hydroxysuccinimide

- 3-Maleimidobenzoyl N-hydroxysuccinimide

- 3-Maleimido-benzoic acid-OSu

- 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

- 1-(3-(((2,5-Dioxopyrrolidinyl)oxy)carbonyl)phenyl)-1H-pyrrole-2,5-dione

- (2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate

- MBS;N-Hydroxy-succinimidyl 3-maleim

- NSC-294786

- A8291

- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester;2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

- MBS Crosslinker

- NSC294786

- HY-W021068

- 2,5-dioxopyrrolidin-1-yl3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

- SCHEMBL79589

- 2-(2H-tetrazol-5-yl)phenylboronicacid

- AS-10332

- 3-Maleimidobenzoyl-N-hydroxysuccinimide ester

- SY051373

- MBS;N-Hydroxy-succinimidyl 3-maleimido-benzoate

- NS00033981

- MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester)

- m-MBS

- AKOS015889323

- FT-0604073

- LLXVXPPXELIDGQ-UHFFFAOYSA-N

- CS-0039233

- (MBS-1)

- C16035

- BP-24264

- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester, crystalline

- MBS protein crosslinker

- N-Succinimidyl 3-Maleimidobenzoate, >/=98%

- AMY21534

- DTXSID00207335

- 58626-38-3

- MFCD00005514

- DB-053238

- 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxopyrrol-1-yl)benzoate

- 3-Maleimidobenzoyl NHS ester

-

- MDL: MFCD00005514

- インチ: 1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2

- InChIKey: LLXVXPPXELIDGQ-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C([H])=C([H])C([H])=C(C=1[H])N1C(C([H])=C([H])C1=O)=O)=O)N1C(C([H])([H])C([H])([H])C1=O)=O

計算された属性

- せいみつぶんしりょう: 314.05400

- どういたいしつりょう: 314.053886

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 592

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 101

じっけんとくせい

- 色と性状: けっしょう

- 密度みつど: 1.59

- ゆうかいてん: 178.0 to 183.0 deg-C

- ふってん: 524.5 °C at 760 mmHg

- フラッシュポイント: 271 °C

- 屈折率: 1.678

- ようかいど: ethyl acetate or DMF: ≤20 mg/mL may require addition of solvent to coupling buffer to at least 5% to maintain solubility

- PSA: 101.06000

- LogP: 0.33970

- かんど: Moisture & Light Sensitive

- じょうきあつ: 0.0±1.4 mmHg at 25°C

3-N-Maleimidobenzoic Acid N-Succinimidyl Ester セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:10-21

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:0-10°C

3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 税関データ

- 税関コード:29280000

3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM156802-250mg |

2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |

58626-38-3 | 95% | 250mg |

$*** | 2023-05-30 | |

| Ambeed | A254068-1g |

2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |

58626-38-3 | 98% | 1g |

$101.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0398-100mg |

3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |

58626-38-3 | 98.0%(LC&N) | 100mg |

¥1080.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109873-250mg |

3-Maleimidobenzoic acid N-hydroxysuccinimide ester |

58626-38-3 | 97% | 250mg |

¥143.00 | 2024-05-07 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MM7564-1g |

3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |

58626-38-3 | ≥98% | 1g |

¥3090.00 元 | 2023-09-15 | |

| abcr | AB355751-1 g |

N-Succinimidyl 3-maleimidobenzoate; 97% |

58626-38-3 | 1 g |

€236.80 | 2023-07-19 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N868365-100mg |

N-Succinimidyl 3-Maleimidobenzoate |

58626-38-3 | ≥98% | 100mg |

¥297.00 | 2022-10-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD87625-100mg |

2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |

58626-38-3 | 98% | 100mg |

¥68.0 | 2024-04-18 | |

| TRC | M132700-500mg |

3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |

58626-38-3 | 500mg |

$265.00 | 2023-05-18 | ||

| TRC | M132700-50mg |

3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |

58626-38-3 | 50mg |

$87.00 | 2023-05-18 |

3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 関連文献

-

Julien Nicolas,Simona Mura,Davide Brambilla,Nicolas Mackiewicz,Patrick Couvreur Chem. Soc. Rev. 2013 42 1147

-

Md. Chanmiya Sheikh,Shunsuke Takagi,Mebumi Sakai,Tasuya Mori,Naoto Hayashi,Tetsuo Fujie,Shin Ono,Toshiaki Yoshimura,Hiroyuki Morita Org. Biomol. Chem. 2011 9 1244

-

A. B. González-Guerrero,J. Maldonado,S. Herranz,L. M. Lechuga Anal. Methods 2016 8 8380

-

Christopher Blake,Barry J. Gould Analyst 1984 109 533

-

Aaron J. Bullous,Cristina M. A. Alonso,Ross W. Boyle Photochem. Photobiol. Sci. 2011 10 721

58626-38-3 (3-N-Maleimidobenzoic Acid N-Succinimidyl Ester) 関連製品

- 4964-69-6(5-Chloroquinaldine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58626-38-3)3-N-Maleimidobenzoic Acid N-Succinimidyl Ester

清らかである:99%

はかる:5g

価格 ($):454.0